tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a methoxycarbonyl group
Preparation Methods
The synthesis of tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, which is then reduced to the corresponding amine using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere . The final step involves the esterification of the amine with methoxycarbonyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like Pd/C.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Esterification: The methoxycarbonyl group can be modified through esterification reactions.
Common reagents used in these reactions include hydrogen gas, Pd/C, potassium permanganate, and methoxycarbonyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxycarbonyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound features a hydrazino group.
1-Boc-piperazine: A simpler derivative with a tert-butyl group and a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-methoxycarbonyl-2-methylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-12-14(7-6-13(18-12)15(21)23-5)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3 |
InChI Key |
IYCKIXVQZXUKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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